(2R,4S)-Hydroxy Itraconazole-d5

Description

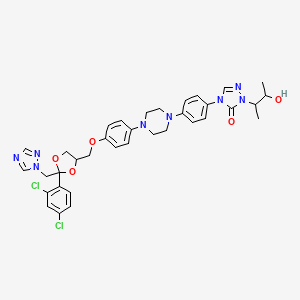

Structure

3D Structure

Propriétés

IUPAC Name |

4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJVOEOJQLKSJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38Cl2N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00920835 | |

| Record name | 4-(4-{4-[4-({2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-hydroxybutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

721.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112559-91-8 | |

| Record name | Hydroxyitraconazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112559918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-{4-[4-({2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-hydroxybutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical Properties of (2R,4S)-Hydroxy Itraconazole-d5

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a deuterated analog of a primary active metabolite of Itraconazole. This document is intended to serve as a valuable resource for professionals engaged in drug metabolism studies, pharmacokinetic research, and bioanalytical assay development.

This compound is the deuterium-labeled form of (2R,4S)-Hydroxy Itraconazole.[1][2][3][4] It is primarily utilized as an internal standard for the quantification of hydroxy itraconazole in biological matrices using mass spectrometry-based methods like LC-MS or GC-MS.[1] The incorporation of stable deuterium isotopes provides a distinct mass shift, facilitating accurate and precise measurements in complex samples.[1][2]

Chemical and Physical Data

The fundamental chemical and physical properties of this compound are summarized in the tables below for easy reference.

Table 1: General Chemical Properties

| Property | Value | Source |

| Chemical Name | This compound | MedChemExpress |

| Synonyms | (2R,4S)-R-63373-d5 | MedChemExpress |

| CAS Number | 1217524-77-0 | [1][2][3][5] |

| Unlabeled CAS | 112559-91-8 | [1][2][3] |

| Molecular Formula | C35H33D5Cl2N8O5 | [1][2][3][5] |

| Molecular Weight | 726.66 g/mol | [1][2][3][5] |

Table 2: Physical and Storage Properties

| Property | Value | Source |

| Appearance | Solid | [1][2][3] |

| Color | White to off-white | [1][2][3] |

| Purity | 99.40% | [1][2][3] |

| Storage (Powder) | -20°C for 3 years | [1][2][3] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1][2][3] |

| Shipping | Room temperature in the continental US; may vary elsewhere | [1][2][3] |

Metabolism and Formation

Itraconazole is extensively metabolized in humans, with hydroxy-itraconazole being the major active metabolite.[6][7] The hydroxylation of itraconazole is a stereoselective process primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[8] In vitro studies have demonstrated that only the (2R,4S)-stereoisomers of itraconazole are metabolized by CYP3A4 to form hydroxy-itraconazole, keto-itraconazole, and N-desalkyl-itraconazole.[8] The resulting (2R,4S)-hydroxy-itraconazole exhibits significant antifungal activity, contributing to the overall therapeutic effect of the parent drug.[7]

Caption: Metabolic conversion of (2R,4S)-Itraconazole to its hydroxylated metabolite.

Experimental Protocols

The primary application of this compound is as an internal standard in bioanalytical methods. Below is a representative experimental protocol for the simultaneous determination of itraconazole and its metabolites in human plasma using LC-MS/MS.

Sample Preparation: Solid-Supported Liquid Extraction (SLE)

This method is adapted from a validated protocol for the analysis of itraconazole and its metabolites.[9]

-

Spiking: To 150 µL of human plasma, add the internal standard solution, including this compound, to a final concentration appropriate for the assay's calibration range.

-

Mixing: Vortex the mixture to ensure homogeneity.

-

Extraction: Load the plasma sample onto a solid-supported liquid extraction plate or column. Allow the sample to absorb for approximately 5 minutes.

-

Elution: Apply an appropriate organic solvent (e.g., methyl tert-butyl ether) to elute the analytes. Collect the eluate.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solution.

-

Analysis: The reconstituted sample is then ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following conditions are illustrative and may require optimization for specific instrumentation.

-

Chromatographic Column: A C18 reverse-phase column (e.g., Shim-pack GIS) is suitable for separation.[10]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.[10]

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. Specific precursor-to-product ion transitions for both the analyte ((2R,4S)-Hydroxy Itraconazole) and the internal standard (this compound) must be determined and optimized.

Caption: General workflow for sample analysis using an internal standard.

Conclusion

This compound is an essential tool for the accurate quantification of the active metabolite of itraconazole. Its well-defined chemical properties and high purity make it an ideal internal standard for demanding bioanalytical applications in drug development and clinical research. The methodologies outlined in this guide provide a solid foundation for the implementation of robust and reliable analytical assays.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacology of itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stereochemical aspects of itraconazole metabolism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ssi.shimadzu.com [ssi.shimadzu.com]

Elucidation of the (2R,4S)-Hydroxy Itraconazole-d5 Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure elucidation of (2R,4S)-Hydroxy Itraconazole-d5, a deuterated active metabolite of the antifungal agent Itraconazole. This document details the analytical methodologies, quantitative data, and relevant biological pathways associated with this compound, which is crucial as an internal standard in pharmacokinetic and metabolic studies.

Chemical Identity and Physicochemical Properties

This compound is a stable isotope-labeled version of (2R,4S)-Hydroxy Itraconazole. The introduction of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of the non-labeled metabolite in biological matrices.[1]

| Property | Value | Reference |

| Chemical Name | 4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[1,2,3,3,3-pentadeuterio-2-hydroxy-1-(trideuteriomethyl)propyl]-1,2,4-triazol-3-one | MedChemExpress |

| Molecular Formula | C₃₅H₃₃D₅Cl₂N₈O₅ | [1] |

| Molecular Weight | 726.66 g/mol | [1] |

| CAS Number | 1217524-77-0 | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥99% deuterated forms | [2] |

Role in Drug Metabolism and Pharmacokinetics

Itraconazole is metabolized in the liver primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3] The major active metabolite formed is hydroxy itraconazole (OH-ITZ), which also possesses antifungal activity.[3] The stereochemistry of the parent itraconazole molecule influences its metabolism, with only two of the four cis-stereoisomers, (2R,4S,2′R)-ITZ and (2R,4S,2′S)-ITZ, being significantly metabolized to hydroxy itraconazole.[4] Given its importance in understanding the overall efficacy and potential drug-drug interactions of itraconazole, accurate quantification of hydroxy itraconazole is critical. This compound serves as an essential tool for these analytical determinations.

Metabolic Pathway of Itraconazole via CYP3A4

The following diagram illustrates the primary metabolic conversion of Itraconazole to Hydroxy Itraconazole, catalyzed by CYP3A4.

Caption: CYP3A4 metabolism of Itraconazole to its active hydroxy metabolite.

Structural Elucidation Methodologies

The definitive structure of this compound, including the precise location of the deuterium atoms and the stereochemical configuration, is confirmed through a combination of synthetic chemistry and advanced analytical techniques.

Synthesis

While the specific, detailed synthesis protocol for the d5 isotopologue is often proprietary, the general approach involves the synthesis of the non-labeled (2R,4S)-Hydroxy Itraconazole followed by or concurrently with the introduction of deuterium atoms. A convergent total synthesis for enantiomerically pure (2R,4S,2′S,3′R)-hydroxyitraconazole has been described, which involves the preparation of key chiral units for the dioxolane and triazolone moieties.[5] Deuterium labeling is typically achieved by using deuterated starting materials or reagents during the synthesis of the sec-butyl side chain.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone for the structural confirmation of isotopically labeled compounds. For this compound, high-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and the incorporation of five deuterium atoms. Tandem mass spectrometry (MS/MS) provides structural information through characteristic fragmentation patterns.

Experimental Protocol: LC-MS/MS Analysis

A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the separation and detection of itraconazole and its metabolites.

-

Chromatography: Reverse-phase chromatography is typically used.

-

Column: A C18 column (e.g., Agilent Zorbax SB-C18, 2.1×50mm, 3.5 µm) is commonly employed.[6]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium formate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is often used.[6]

-

Flow Rate: A typical flow rate is around 0.5 mL/min.[6]

-

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is frequently used.

-

Ionization Source Parameters: Capillary voltage, desolvation temperature, and gas flows are optimized for maximum signal intensity.[7]

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for quantification and confirmation.

-

Quantitative Data: MRM Transitions

The following table summarizes typical MRM transitions used for the analysis of hydroxy itraconazole and related deuterated internal standards. The exact m/z values may vary slightly depending on the instrument and conditions.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Hydroxy Itraconazole | 721.2 | 408.3 | [8] |

| This compound | ~726.2 | ~413.3 | Inferred |

| Itraconazole | 705.3 | 392.3 | [8] |

| Itraconazole-d5 | 710.7 | - | [2] |

Note: The m/z values for the d5 compound are inferred based on the addition of 5 daltons to the unlabeled molecule and its fragment. The exact fragmentation pattern would need to be confirmed experimentally.

The fragmentation of the sec-butyl side chain is a key diagnostic feature. The loss of the deuterated side chain in the MS/MS spectrum of this compound would confirm the location of the deuterium labels on this part of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for determining the exact position of atoms within a molecule, including the location of isotopic labels.

Experimental Protocol: NMR Analysis

-

Sample Preparation: A sufficient quantity of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.

-

Data Acquisition: Standard 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are performed.

Expected Spectral Features:

-

¹H NMR: The signals corresponding to the protons on the sec-butyl side chain in the spectrum of the non-labeled hydroxy itraconazole would be absent or significantly reduced in intensity in the spectrum of the d5 analogue. The remaining signals in the spectrum would be used to confirm the rest of the molecular structure.

-

¹³C NMR: The carbon signals of the deuterated sec-butyl group would show characteristic splitting patterns due to coupling with deuterium (a triplet for a CD group and a quintet for a CD₂ group, for example), and their chemical shifts might be slightly altered.

-

²H NMR: A deuterium NMR spectrum would show signals corresponding to the chemical shifts of the deuterium atoms, providing direct evidence of their location.

A study on the protonation sites of itraconazole using ¹H and ¹³C NMR has been published, providing a basis for the spectral interpretation of the core structure.[9]

Biological Context: Inhibition of the Hedgehog Signaling Pathway

Itraconazole has been identified as a potent inhibitor of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and oncogenesis.[10] This activity is distinct from its antifungal mechanism of action. Itraconazole and its hydroxy metabolite act on the Smoothened (SMO) protein, a key component of the Hh pathway.

Hedgehog Signaling Pathway and Itraconazole's Point of Intervention

The diagram below outlines the canonical Hedgehog signaling pathway and indicates the inhibitory action of Itraconazole.

Caption: Itraconazole inhibits the Hedgehog pathway by targeting Smoothened (SMO).

Conclusion

The structure of this compound is elucidated and confirmed through a combination of chemical synthesis and rigorous analytical methodologies, primarily mass spectrometry and NMR spectroscopy. Its role as a stable isotope-labeled internal standard is indispensable for the accurate quantification of the active metabolite of itraconazole in complex biological samples. Understanding its structure and the analytical methods for its characterization is vital for researchers in drug development, clinical pharmacology, and toxicology. Furthermore, the inhibitory effect of the parent compound and its hydroxy metabolite on the Hedgehog signaling pathway highlights an important area of ongoing research into the repositioning of this antifungal agent for cancer therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multiplex ultra-performance liquid chromatography-tandem mass spectrometry method for simultaneous quantification in human plasma of fluconazole, itraconazole, hydroxyitraconazole, posaconazole, voriconazole, voriconazole-N-oxide, anidulafungin, and caspofungin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ultra-performance liquid chromatography electrospray ionization–tandem mass spectrometry method for the simultaneous determination of itraconazole and hydroxy itraconazole in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1H and 13C nuclear magnetic resonance studies of the sites of protonation in itraconazole and fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Itraconazole Side Chain Analogues: Structure–Activity Relationship Studies for Inhibition of Endothelial Cell Proliferation, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, and Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: (2R,4S)-Hydroxy Itraconazole-d5

CAS Number: 1217524-77-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (2R,4S)-Hydroxy Itraconazole-d5, a deuterated internal standard essential for the accurate quantification of hydroxy itraconazole, the active major metabolite of the antifungal agent itraconazole. This document outlines its chemical properties, provides detailed experimental protocols for its use in bioanalytical methods, summarizes key pharmacokinetic data of hydroxy itraconazole, and illustrates the metabolic pathway of its parent compound.

Core Compound Information

This compound is a stable, isotopically labeled form of (2R,4S)-Hydroxy Itraconazole. The incorporation of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use minimizes variability arising from sample preparation and matrix effects, ensuring high accuracy and precision in pharmacokinetic and therapeutic drug monitoring studies.

| Property | Value |

| CAS Number | 1217524-77-0 |

| Chemical Formula | C₃₅H₃₃D₅Cl₂N₈O₅ |

| Molecular Weight | 726.66 g/mol |

| Appearance | White to off-white solid |

| Primary Application | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS |

Experimental Protocols: Quantification of Hydroxy Itraconazole

The following protocols are synthesized from validated methods for the quantification of hydroxy itraconazole in human plasma using this compound as an internal standard.

Sample Preparation: Protein Precipitation

This method is rapid and suitable for high-throughput analysis.

-

Spiking: To 100 µL of human plasma sample, add a known concentration of this compound solution.

-

Precipitation: Add 300 µL of acetonitrile containing an optimized acid composition (e.g., 1% formic acid) to precipitate plasma proteins.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.[1][2][3]

Sample Preparation: Solid-Phase Extraction (SPE)

SPE offers cleaner extracts, reducing matrix effects and improving sensitivity.

-

Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the plasma sample, previously spiked with this compound, onto the conditioned cartridge.

-

Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of a strong organic solvent (e.g., acetonitrile or methanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for injection.[4]

LC-MS/MS Analytical Method

The following are typical parameters for the chromatographic separation and mass spectrometric detection.

| Parameter | Typical Value |

| LC Column | C18 reverse-phase column (e.g., 100 x 2 mm, 5 µm)[5] |

| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate[6] |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Gradient | Isocratic or gradient elution, optimized for separation |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[2][6] |

| MS/MS Transition (Hydroxy Itraconazole) | Q1: m/z 721 -> Q3: m/z 408[7] |

| MS/MS Transition (this compound) | Q1: m/z 726 -> Q3: m/z 413 (projected) |

Note: The exact m/z transition for the d5 internal standard may vary slightly based on the specific fragmentation pattern.

Quantitative Data: Pharmacokinetics of Hydroxy Itraconazole

The following tables summarize key pharmacokinetic parameters of hydroxy itraconazole in human plasma from various clinical studies. These values can vary depending on the itraconazole formulation, dosage, and patient population.

Table 1: Single Dose Pharmacokinetic Parameters of Hydroxy Itraconazole in Healthy Subjects [8]

| Dose of Itraconazole (NCF) | Cmax (µg/L) | Tmax (h) | AUC₀-∞ (µg·h/L) | t½ (h) |

| 100 mg | 1030 | 1.0 | 16800 | 25.4 |

| 200 mg | 2250 | 1.0 | 44600 | 33.1 |

| 300 mg | 3440 | 1.0 | 79800 | 44.8 |

NCF: NanoCrystal Formulation

Table 2: Steady-State Pharmacokinetic Parameters of Hydroxy Itraconazole in Healthy Subjects (200 mg Itraconazole b.i.d.) [9]

| Parameter | Plasma | Epithelial Lining Fluid (ELF) | Alveolar Cells (AC) |

| Cmax (µg/mL) | 3.3 ± 1.0 | 1.0 ± 0.9 | 6.6 ± 3.1 |

| Cmin (µg/mL) | 2.0 ± 0.5 | 0.6 ± 0.2 | 4.3 ± 0.9 |

| AUC₀-₂₄ (µg·h/mL) | 60.2 | 18.9 | 134 |

| t½ (h) | 37.2 | - | 45.6 |

Values are presented as mean ± standard deviation.

Mandatory Visualizations

Itraconazole Metabolism to Hydroxy Itraconazole

The primary metabolic pathway for the formation of hydroxy itraconazole from itraconazole is through hydroxylation, a reaction catalyzed by the cytochrome P450 enzyme, specifically CYP3A4.[10][11]

Caption: Metabolic conversion of Itraconazole to Hydroxy Itraconazole.

Analytical Workflow for Quantification

The general workflow for the quantification of hydroxy itraconazole in a biological matrix using this compound involves several key steps from sample collection to data analysis.

Caption: Workflow for Hydroxy Itraconazole quantification.

References

- 1. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sensitive and selective quantification of total and free itraconazole and hydroxyitraconazole in human plasma using ultra-performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by liquid chromatography-isotope dilution tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Liquid chromatographic-mass spectrometric determination of itraconazole and its major metabolite, hydroxyitraconazole, in dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 8. Pharmacokinetics of Itraconazole and Hydroxyitraconazole in Healthy Subjects after Single and Multiple Doses of a Novel Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intrapulmonary Pharmacokinetics and Pharmacodynamics of Itraconazole and 14-Hydroxyitraconazole at Steady State - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Deuterated Hydroxy Itraconazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing deuterated hydroxy itraconazole. It is intended for researchers and professionals in the fields of medicinal chemistry, drug metabolism, and pharmaceutical development. This document outlines detailed methodologies for the chemical and biocatalytic synthesis of this important metabolite, including the preparation of deuterated precursors and direct isotopic exchange methods. Quantitative data from the literature is summarized, and logical workflows are visualized to facilitate a deeper understanding of the synthetic processes.

Introduction

Itraconazole is a broad-spectrum triazole antifungal agent. Its major active metabolite, hydroxy itraconazole, exhibits comparable antifungal activity to the parent drug and is formed in the liver primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[][2][3][4][5] Deuterium-labeled compounds, such as deuterated hydroxy itraconazole, are invaluable tools in pharmaceutical research. They are extensively used as internal standards in pharmacokinetic studies to improve analytical accuracy. Furthermore, the "deuterium switch" approach, where hydrogen atoms at sites of metabolism are replaced with deuterium, can alter the metabolic profile of a drug, potentially leading to an improved pharmacokinetic profile and reduced toxicity.[6] This guide details the primary synthetic routes to obtain deuterated hydroxy itraconazole for these applications.

Synthetic Strategies

Two principal retrospective synthetic pathways can be envisioned for the preparation of deuterated hydroxy itraconazole:

-

Strategy A: Synthesis via Deuterated Itraconazole: This approach involves the initial synthesis of a deuterated itraconazole analogue, followed by a hydroxylation step to yield the desired product.

-

Strategy B: Direct Deuteration of Hydroxy Itraconazole: This strategy begins with the synthesis of non-deuterated hydroxy itraconazole, which is then subjected to a deuterium exchange reaction.

The following sections will provide detailed experimental protocols for these strategies.

Experimental Protocols

Strategy A: Synthesis via Deuterated Itraconazole

This strategy hinges on obtaining deuterated itraconazole. The most common positions for deuteration are on the sec-butyl side chain of the triazolone moiety, as this is the site of hydroxylation.

3.1. Synthesis of Deuterated Itraconazole Precursor: Deuterated sec-butyl Triazolone

The key to this approach is the synthesis of a deuterated triazolone intermediate. This can be achieved by using a deuterated starting material, such as deuterated 2-bromobutane, in the alkylation of the triazolone precursor.

Experimental Protocol: Alkylation with Deuterated 2-Bromobutane (d9)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one (1 equivalent) in dimethyl sulfoxide (DMSO).

-

Addition of Base: Add potassium carbonate (2 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.

-

Alkylation: Add 2-bromobutane-d9 (1.5 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 80-90°C and maintain for 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum. Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water) to yield the deuterated itraconazole precursor.

3.2. Completion of Deuterated Itraconazole Synthesis

The deuterated itraconazole precursor from the previous step is then coupled with the dioxolane moiety to yield deuterated itraconazole.

Experimental Protocol: Coupling Reaction

-

Reaction Setup: To a solution of the deuterated itraconazole precursor (1 equivalent) and cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate (1.2 equivalents) in DMSO, add potassium hydroxide (2 equivalents).

-

Reaction Conditions: Stir the reaction mixture at 70-80°C for 12-16 hours. Monitor the reaction by TLC or HPLC.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and add methanol to precipitate the crude product. Filter the solid, wash with methanol, and dry. The crude deuterated itraconazole can be purified by recrystallization from a mixture of methanol, acetone, and toluene to yield the final product.

3.3. Biocatalytic Hydroxylation of Deuterated Itraconazole

The final step in this strategy is the hydroxylation of the deuterated itraconazole. This is most effectively achieved using a biocatalytic system that mimics the in vivo metabolism.

Experimental Protocol: In Vitro Metabolism with Human Liver Microsomes

-

Incubation Mixture: Prepare an incubation mixture in a microcentrifuge tube containing:

-

100 mM potassium phosphate buffer (pH 7.4)

-

Deuterated itraconazole (1 µM final concentration, dissolved in a minimal amount of DMSO)

-

Human liver microsomes (0.5 mg/mL final concentration)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the reaction by adding an NADPH-generating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride).

-

Incubation: Incubate the reaction mixture at 37°C for 60 minutes with gentle shaking.

-

Termination and Extraction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to pellet the protein.

-

Analysis: Analyze the supernatant for the formation of deuterated hydroxy itraconazole using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Strategy B: Direct Deuteration of Hydroxy Itraconazole

This strategy involves the synthesis of non-deuterated hydroxy itraconazole followed by a direct hydrogen-deuterium exchange reaction.

3.4. Total Synthesis of Hydroxy Itraconazole

A convergent total synthesis of enantiomerically-pure hydroxy itraconazole has been reported.[7] This multi-step synthesis involves the preparation of two key chiral fragments, the dioxolane and the triazolone moieties, which are then coupled. For detailed protocols of this synthesis, please refer to the primary literature.

3.5. Direct H/D Exchange on Hydroxy Itraconazole

A method for the direct deuteration of hydroxy itraconazole has been briefly described.[6] This method targets the hydrogen atoms on the sec-butyl side chain.

Experimental Protocol: Palladium-Catalyzed H/D Exchange

-

Reaction Setup: In a sealed reaction vessel, dissolve hydroxy itraconazole (1 equivalent) in deuterium oxide (D₂O).

-

Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

-

Reaction Conditions: Heat the mixture to reflux and maintain for 24-48 hours. The progress of the deuteration can be monitored by taking aliquots and analyzing by mass spectrometry to determine the extent of deuterium incorporation.

-

Work-up and Purification: After the desired level of deuteration is achieved, cool the reaction mixture and remove the catalyst by filtration through a pad of celite. Remove the D₂O by lyophilization. The resulting deuterated hydroxy itraconazole can be further purified by preparative HPLC if necessary.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and characterization of deuterated hydroxy itraconazole.

Table 1: Summary of a Potential Synthetic Route for Deuterated (d9) Hydroxy Itraconazole

| Step | Reaction | Starting Materials | Key Reagents | Product | Expected Yield | Isotopic Purity |

| 1 | Alkylation | Triazolone Precursor | 2-bromobutane-d9, K₂CO₃, DMSO | Deuterated Itraconazole Precursor | 70-85% | >98% D |

| 2 | Coupling | Deuterated Precursor, Dioxolane Mesylate | KOH, DMSO | Deuterated Itraconazole-d9 | 60-75% | >98% D |

| 3 | Hydroxylation | Deuterated Itraconazole-d9 | Human Liver Microsomes, NADPH | Deuterated Hydroxy Itraconazole-d9 | (Bioconversion) | >98% D |

Table 2: Data from Direct Deuteration of Hydroxy Itraconazole

| Parameter | Value | Reference |

| Deuteration Method | H/D exchange with D₂O and Pd/C | [6] |

| Deuterium Incorporation | 97% at the β-carbon of the hydroxybutan-2-yl chain | [6] |

| Isotopic Purity | 98.5% | [6] |

| Impact on Half-life | Increased by 22% in human hepatocytes | [6] |

Visualizations

The following diagrams illustrate the synthetic pathways and experimental workflows described in this guide.

Caption: Synthetic Pathway for Deuterated Hydroxy Itraconazole via a Deuterated Itraconazole Intermediate (Strategy A).

Caption: Synthetic Pathway for Deuterated Hydroxy Itraconazole via Direct Deuteration (Strategy B).

Caption: General Experimental Workflow for Chemical Synthesis.

Conclusion

The synthesis of deuterated hydroxy itraconazole can be accomplished through multiple strategic routes. The choice of strategy will depend on the availability of starting materials, the desired position and level of deuteration, and the scale of the synthesis. The methods outlined in this guide, derived from the available scientific literature, provide a solid foundation for the successful preparation of this valuable research tool. Researchers should carefully consider the pros and cons of each approach to select the most suitable method for their specific needs. Further optimization of reaction conditions may be necessary to achieve desired yields and isotopic purities.

References

- 2. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydroxyitraconazole, formed during intestinal first-pass metabolism of itraconazole, controls the time course of hepatic CYP3A inhibition and the bioavailability of itraconazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Genetic variations of CYP3A4 on the metabolism of itraconazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy Hydroxy Itraconazole [smolecule.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: (2R,4S)-Hydroxy Itraconazole-d5 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, key applications, and experimental considerations for (2R,4S)-Hydroxy Itraconazole-d5. This deuterated analog of the primary active metabolite of Itraconazole is a critical tool for pharmacokinetic and metabolic studies.

Commercial Availability

This compound is available from several specialized chemical suppliers. The following table summarizes the key information for sourcing this compound.

| Supplier | Catalog Number | Purity | CAS Number | Molecular Formula | Molecular Weight |

| MedChemExpress | HY-12772S2 | 99.40% | 1217524-77-0 | C₃₅H₃₃D₅Cl₂N₈O₅ | 726.66 |

| Cayman Chemical | Not directly available | See Itraconazole-d5 | See Itraconazole-d5 | See Itraconazole-d5 | See Itraconazole-d5 |

Note: While Cayman Chemical provides the deuterated parent compound, Itraconazole-d5 (CAS: 1217510-38-7), which may also serve as an internal standard in some assays, this compound is specifically the deuterated form of the active metabolite.[1]

Primary Application: Internal Standard for Quantitative Analysis

The primary application of this compound is as an internal standard for the quantification of Hydroxy Itraconazole in biological matrices by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1] The stable isotope-labeled compound exhibits nearly identical chemical and physical properties to the endogenous analyte, but its increased mass allows for clear differentiation in a mass spectrometer. This co-elution and similar ionization efficiency corrects for variability in sample preparation and instrument response, leading to highly accurate and precise quantification.[2][3]

Experimental Protocol: Quantification of Hydroxy Itraconazole in Plasma using LC-MS/MS

The following is a representative protocol for the analysis of hydroxy itraconazole in human plasma, adapted from established methods for itraconazole and its metabolites.[2][3][4]

Materials:

-

This compound (Internal Standard)

-

Human plasma samples

-

Acetonitrile (ACN) with 0.1% formic acid (Protein Precipitation Solution)

-

Methanol (for stock solutions)

-

Water, HPLC grade

-

Ammonium formate

-

Formic acid

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a working internal standard (IS) solution by diluting the stock solution in ACN to a final concentration of 100 ng/mL.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, quality control, or unknown), add 50 µL of the working IS solution (100 ng/mL this compound in methanol).

-

Add 400 µL of cold ACN with 0.1% formic acid to precipitate proteins.[4]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, 2.1×50mm, 3.5 µm).[4]

-

Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.[4]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

-

Gradient: A suitable gradient to separate Hydroxy Itraconazole from other plasma components.

-

Flow Rate: 0.5 mL/min.[4]

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.[3]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Hydroxy Itraconazole: m/z 721 > 408

-

This compound: m/z 726 > 413 (Note: The exact transition for the d5 compound should be optimized).

-

-

-

-

Data Analysis:

-

The concentration of Hydroxy Itraconazole in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve generated from samples with known concentrations of the analyte.

-

Experimental Workflow Diagram

Biological Context: Inhibition of the Hedgehog Signaling Pathway

Itraconazole and its active metabolite, Hydroxy Itraconazole, have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and tumorigenesis. The primary target of Itraconazole within this pathway is the transmembrane protein Smoothened (SMO). By binding to SMO, Itraconazole prevents its ciliary accumulation and activation, which in turn leads to the suppression of downstream signaling through the GLI family of transcription factors. This inhibitory action makes Itraconazole and its analogs subjects of interest in oncology research.

Hedgehog Signaling Pathway Inhibition Diagram

Conclusion

This compound is an essential tool for researchers in drug metabolism, pharmacokinetics, and clinical pharmacology. Its use as an internal standard ensures the accuracy and reliability of quantitative assays for Hydroxy Itraconazole. Furthermore, the biological activity of the non-deuterated metabolite as a Hedgehog pathway inhibitor opens avenues for its use in cancer research and drug development studies. The protocols and data presented in this guide are intended to facilitate the effective use of this compound in a research setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. ssi.shimadzu.com [ssi.shimadzu.com]

- 4. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Anchor: A Technical Guide to (2R,4S)-Hydroxy Itraconazole-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

In the precise world of bioanalytical chemistry, achieving accurate and reproducible quantification of drug molecules is paramount. This technical guide delves into the core mechanism of action of (2R,4S)-Hydroxy Itraconazole-d5, a deuterated stable isotope-labeled internal standard, critical for the robust quantification of its active metabolite, hydroxy itraconazole, in complex biological matrices. This document provides an in-depth exploration of its function, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to illuminate its essential role in modern drug development and therapeutic drug monitoring.

The Principle of Isotopic Dilution and the Role of a Deuterated Internal Standard

The foundation of using this compound lies in the principle of isotopic dilution mass spectrometry. An ideal internal standard (IS) is a compound that is chemically and physically identical to the analyte of interest but is isotopically distinct, allowing it to be differentiated by a mass spectrometer.[1] Deuterated standards, where one or more hydrogen atoms are replaced by deuterium, are considered the "gold standard" for internal standards in LC-MS/MS bioanalysis.

This compound shares the same stereochemistry and fundamental chemical structure as the analyte, (2R,4S)-Hydroxy Itraconazole. This structural homology ensures that both compounds exhibit nearly identical behavior throughout the entire analytical process, including:

-

Extraction Recovery: Losses of the analyte during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction are mirrored by the internal standard.

-

Chromatographic Co-elution: Both the analyte and the internal standard have virtually the same retention time in liquid chromatography, meaning they experience the same matrix effects at the point of ionization.

-

Ionization Efficiency: The deuterated standard ionizes with the same efficiency as the analyte in the mass spectrometer's ion source, compensating for variations in ionization suppression or enhancement caused by the biological matrix.

By adding a known concentration of this compound to each sample at the beginning of the workflow, any variability introduced during the analytical process affects both the analyte and the internal standard proportionally. The mass spectrometer distinguishes between the two based on their mass-to-charge (m/z) ratio. The ratio of the analyte's peak area to the internal standard's peak area is then used to calculate the analyte's concentration, effectively normalizing for any experimental inconsistencies.

Quantitative Data for Analysis

The precise quantification of hydroxy itraconazole using its deuterated internal standard relies on specific mass spectrometric parameters. The following tables summarize the key quantitative data for both the analyte and the internal standard.

Table 1: Physicochemical Properties

| Compound | Chemical Formula | Exact Mass |

| (2R,4S)-Hydroxy Itraconazole | C₃₅H₃₈Cl₂N₈O₄ | 720.2393 |

| This compound | C₃₅H₃₃D₅Cl₂N₈O₄ | 725.2709 |

Table 2: Mass Spectrometric Parameters for Multiple Reaction Monitoring (MRM)

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique used for quantification. It involves monitoring a specific precursor ion to product ion transition.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| (2R,4S)-Hydroxy Itraconazole | 721.2 | 408.2 | 35-40 |

| This compound | 726.2 | 413.2 | 35-40 |

Note: The exact m/z values and collision energies may vary slightly depending on the specific mass spectrometer and ion source conditions. The precursor ions represent the protonated molecules [M+H]⁺. The d5-internal standard has a +5 Da mass shift in both the precursor and the characteristic product ion.

Experimental Protocol: Quantification of Hydroxy Itraconazole in Human Plasma

This section outlines a typical experimental protocol for the quantification of (2R,4S)-Hydroxy Itraconazole in human plasma using this compound as an internal standard via LC-MS/MS.

Materials and Reagents

-

(2R,4S)-Hydroxy Itraconazole certified reference standard

-

This compound certified reference standard[2]

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (or other suitable modifier)

-

Human plasma (blank, for calibration standards and quality controls)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve (2R,4S)-Hydroxy Itraconazole and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the (2R,4S)-Hydroxy Itraconazole stock solution with methanol:water (1:1, v/v) to prepare a series of working standard solutions for spiking into blank plasma to create calibration standards.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with methanol to the desired concentration.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (unknown, calibration standard, or quality control) into a microcentrifuge tube.

-

Add 50 µL of the internal standard working solution (e.g., 100 ng/mL this compound) to each tube and vortex briefly.[2]

-

Add 400 µL of cold acetonitrile containing 0.5% formic acid to precipitate plasma proteins.[2]

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient to achieve separation from endogenous plasma components and ensure co-elution of the analyte and internal standard.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

MRM Transitions: As specified in Table 2.

Visualizing the Workflow and Principles

The following diagrams, created using the DOT language, illustrate the key processes involved in using this compound as an internal standard.

Conclusion

This compound serves as an indispensable tool in the bioanalysis of its non-deuterated, active metabolite. Its mechanism of action as an internal standard is rooted in the fundamental principles of isotopic dilution, where its chemical and physical similarity to the analyte ensures that it faithfully tracks and corrects for analytical variability. By compensating for inconsistencies in sample preparation and instrument response, it enables the generation of highly accurate, precise, and reliable quantitative data. The detailed protocols and defined mass spectrometric parameters provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to implement this gold-standard methodology in their pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies, ultimately contributing to safer and more effective drug development.

References

Navigating the Stability Landscape of (2R,4S)-Hydroxy Itraconazole-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical aspects concerning the physical and chemical stability of (2R,4S)-Hydroxy Itraconazole-d5, a deuterated active metabolite of the antifungal agent Itraconazole. Given the limited direct stability data for this specific isotopologue, this document extrapolates from established knowledge of Itraconazole, its primary metabolites, and best practices for the handling and storage of deuterated compounds. The information herein is intended to guide researchers in designing and executing robust stability studies, ensuring the integrity and reliability of their analytical and preclinical work.

Core Concepts in Stability

The stability of a pharmaceutical compound refers to its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. For a deuterated internal standard like this compound, stability is paramount to ensure accurate quantification in pharmacokinetic and metabolic studies.[1][2] Degradation can lead to the formation of impurities, loss of potency, and potential alteration of toxicological profiles.

Key factors influencing stability include temperature, light, humidity, pH, and the presence of oxidizing agents.[3][4] Forced degradation studies, also known as stress testing, are crucial for identifying potential degradation products and elucidating degradation pathways.[5][6][7]

Physicochemical Properties and Storage

While specific data for this compound is not extensively published, the physicochemical properties of the parent compound, Itraconazole, and its non-deuterated hydroxy metabolite provide a strong foundation for stability considerations.

General Recommendations for Storage:

Deuterated standards require careful storage to prevent degradation and isotopic exchange.[8][9]

-

Solid Form (Lyophilized Powder): Long-term storage at -20°C or below in a desiccator is recommended to protect from moisture.[8]

-

In Solution: Stock solutions are typically prepared in high-purity aprotic solvents like acetonitrile or methanol.[8] For short- to medium-term storage (weeks to months), refrigeration at 2-8°C is often suitable, with protection from light using amber vials.[8][9] For longer-term storage, -20°C or below is preferable to minimize solvent evaporation and slow degradation.[8] Repeated freeze-thaw cycles should be avoided.[8]

Quantitative Stability Data Summary

The following tables summarize expected stability data for Itraconazole and its hydroxy metabolite based on available literature. This data can serve as a proxy for designing stability protocols for this compound.

Table 1: Solution Stability of Itraconazole and its Metabolites

| Compound | Matrix | Storage Condition | Duration | Stability (% of Initial Value) | Reference |

| Itraconazole & OH-ITZ | Plasma | Room Temperature | 24 hours | 92.6–101.3% | [10] |

| Itraconazole & OH-ITZ | Plasma | 4°C | 24 hours | 99.2–102.9% | [10] |

| Itraconazole & OH-ITZ | Plasma | -80°C | 1 month | 90.3–101.5% | [10] |

| Itraconazole & OH-ITZ | Mobile Phase | 4°C | 12 hours | 89.6–101.4% | [10] |

| Itraconazole-d9 | Stock Solution | 4°C | 3 months | Stable | [10] |

Table 2: Summary of Forced Degradation Studies on Itraconazole

| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Reference |

| Acid Hydrolysis | 0.1N HCl | - | 44.88% | [6] |

| Alkaline Hydrolysis | 0.1N NaOH | - | 47.78% | [6] |

| Oxidative Degradation | 30% H₂O₂ | - | 78.74% | [6] |

| Photodegradation (UVA) | In solution | 6 hours | Significant | [11] |

| Thermal Degradation | 60°C | - | - | [12] |

Experimental Protocols

Detailed methodologies are essential for reproducible stability studies. The following protocols are adapted from established methods for Itraconazole and can be applied to this compound.

Preparation of Stock and Working Solutions

Objective: To prepare accurate and stable solutions for stability testing.

Materials:

-

This compound

-

HPLC-grade acetonitrile or methanol

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Amber glass vials

Protocol:

-

Equilibration: Allow the vial containing the lyophilized standard to equilibrate to room temperature before opening to prevent moisture condensation.[8]

-

Stock Solution Preparation: Accurately weigh a precise amount of the standard and dissolve it in a known volume of acetonitrile or methanol to achieve a target concentration (e.g., 1 mg/mL).

-

Sonication: Sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

Working Solution Preparation: Prepare working solutions by serially diluting the stock solution with the appropriate solvent to the desired concentrations for analysis.

-

Storage: Store stock and working solutions in amber vials at the recommended temperatures (-20°C for long-term, 2-8°C for short-term).[8][9]

Forced Degradation Study

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

-

This compound stock solution

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with UV or MS detector

Protocol:

-

Acid Hydrolysis: Mix the drug solution with an equal volume of 1N HCl. Heat at 80°C for a specified period (e.g., 2, 4, 8 hours). Neutralize with 1N NaOH before analysis.

-

Alkaline Hydrolysis: Mix the drug solution with an equal volume of 1N NaOH. Heat at 80°C for a specified period. Neutralize with 1N HCl before analysis.

-

Oxidative Degradation: Mix the drug solution with an equal volume of 30% H₂O₂. Keep at room temperature for a specified period.

-

Thermal Degradation: Store the solid drug and drug solution at elevated temperatures (e.g., 60°C, 80°C) for a specified period.

-

Photostability: Expose the drug solution to UV light (e.g., 254 nm) and fluorescent light for a specified duration.

-

Analysis: Analyze all stressed samples by a stability-indicating HPLC method to separate the parent drug from any degradation products.

HPLC Method for Stability Assessment

Objective: To develop a chromatographic method capable of separating this compound from its potential degradation products.

Typical Chromatographic Conditions (adapted from Itraconazole methods):

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[13]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% acetic acid or ammonium formate).[13] An isocratic or gradient elution may be used.

-

Flow Rate: 1.0 mL/min.[13]

-

Detection: UV detection at approximately 264 nm or mass spectrometry for higher specificity.[13]

-

Injection Volume: 20 µL.[13]

Visualizations

The following diagrams illustrate key workflows and concepts related to the stability assessment of this compound.

Caption: Workflow for assessing the stability of this compound.

Caption: Potential degradation pathways for this compound.

Conclusion

Ensuring the physical and chemical stability of this compound is fundamental for its reliable use as an internal standard in bioanalytical methods and other research applications. While direct stability data is scarce, a robust stability program can be designed by leveraging the extensive knowledge of Itraconazole and its non-deuterated metabolites, combined with established best practices for handling deuterated compounds. The protocols and data presented in this guide provide a solid framework for initiating such studies, ultimately contributing to the generation of high-quality, reproducible scientific data. Researchers are encouraged to perform compound-specific validation to establish definitive storage conditions and shelf-life.

References

- 1. 2024.sci-hub.ru [2024.sci-hub.ru]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. susupport.com [susupport.com]

- 4. Identification of Major Degradation Products of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jetir.org [jetir.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. globalresearchonline.net [globalresearchonline.net]

Isotopic Purity of (2R,4S)-Hydroxy Itraconazole-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of (2R,4S)-Hydroxy Itraconazole-d5, a deuterated active metabolite of the antifungal agent Itraconazole. Given its critical role as an internal standard in pharmacokinetic and metabolic studies, understanding its isotopic composition is paramount for ensuring analytical accuracy. This document outlines the common methodologies for determining isotopic purity, presents available data for structurally related compounds, and illustrates the metabolic context of its formation.

Introduction to Isotopic Purity in Deuterated Compounds

Deuterium-labeled compounds, such as this compound, are invaluable tools in drug development. They are frequently used as internal standards in quantitative bioanalysis by mass spectrometry due to their similar physicochemical properties to the analyte but distinct mass. The efficacy of a deuterated internal standard is directly linked to its isotopic purity—the extent to which the intended deuterium atoms have replaced hydrogen atoms at specific molecular positions.

Isotopic impurities, which are molecules with fewer than the desired number of deuterium atoms (e.g., d4, d3, etc.), can potentially interfere with the accurate quantification of the unlabeled analyte. Therefore, rigorous characterization of the isotopic distribution is a critical quality attribute.

Quantitative Data on Isotopic Purity

While a specific certificate of analysis with detailed isotopic distribution for this compound is not publicly available at the time of this guide's compilation, data for the closely related parent compound, Itraconazole-d5, provides a valuable reference. Commercial suppliers typically report the overall percentage of deuterated forms.

The following table summarizes the types of isotopic purity data that are commonly provided for deuterated pharmaceutical standards.

| Compound | Supplier | Reported Isotopic Purity |

| Itraconazole-d5 | Supplier A | A representative lot was 88% d5, 12% d4 with no d0.[1] |

| Itraconazole-d5 | Supplier B | ≥99% deuterated forms (d1-d5).[2] |

| This compound | Supplier C | Chemical Purity: 99.40% (Isotopic distribution not detailed).[3][4] |

This data highlights that a mixture of isotopologues (molecules that differ only in their isotopic composition) is common in commercially available deuterated standards. For critical quantitative assays, it is essential to obtain lot-specific certificates of analysis from the supplier.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a cornerstone technique for assessing isotopic purity. Its ability to distinguish between ions with very small mass differences allows for the separation and quantification of different isotopologues.

Methodology:

-

Sample Preparation: The deuterated compound is dissolved in a suitable solvent, such as methanol or acetonitrile.

-

Chromatographic Separation: The sample is typically introduced into the mass spectrometer via an ultra-high-performance liquid chromatography (UHPLC) system to separate the analyte from any chemical impurities.

-

Mass Spectrometric Analysis: The sample is ionized, commonly using electrospray ionization (ESI), and the ions are guided into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Data Acquisition: Full scan mass spectra are acquired over the relevant mass-to-charge (m/z) range.

-

Data Analysis: The relative abundance of the ion corresponding to the fully deuterated (d5) species and any less-deuterated species (d4, d3, etc.) is determined by extracting and integrating the ion chromatograms for each isotopologue. The isotopic purity is then calculated from these relative abundances.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H (proton) NMR, provides complementary information on the location and extent of deuteration. By comparing the integrals of proton signals in the deuterated compound to those in its non-deuterated counterpart, the degree of deuterium incorporation at specific sites can be determined.

Methodology:

-

Sample Preparation: A precise amount of the deuterated compound and a known internal standard are dissolved in a deuterated solvent (e.g., chloroform-d, DMSO-d6).

-

Data Acquisition: A quantitative ¹H NMR spectrum is acquired.

-

Data Analysis: The integral of the residual proton signal at the site of deuteration is compared to the integral of a signal from a non-deuterated part of the molecule or the internal standard. This comparison allows for the calculation of the percentage of deuteration at that specific position.

Visualizations

Metabolic Pathway of Itraconazole

Itraconazole is metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to its major active metabolite, hydroxy itraconazole. This metabolic conversion is a critical consideration in pharmacokinetic studies.

Caption: Metabolic conversion of Itraconazole to Hydroxy Itraconazole.

Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates a typical workflow for the comprehensive analysis of the isotopic purity of a deuterated compound.

Caption: Workflow for isotopic purity analysis.

Conclusion

The isotopic purity of this compound is a critical parameter for its application as an internal standard in high-stakes analytical testing. While specific isotopic distribution data for this metabolite is not readily published, established methodologies utilizing HRMS and NMR spectroscopy provide robust means for its characterization. For research and drug development professionals, it is imperative to obtain lot-specific isotopic purity data from the manufacturer or to perform an in-house validation to ensure the reliability and accuracy of quantitative analytical methods. The data and protocols presented in this guide serve as a foundational resource for understanding and assessing the isotopic purity of this and other deuterated compounds.

References

Methodological & Application

Application Note: High-Throughput Analysis of Hydroxy-Itraconazole in Human Plasma using (2R,4S)-Hydroxy Itraconazole-d5 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of hydroxy-itraconazole, the active metabolite of the antifungal agent itraconazole, in human plasma. The method utilizes (2R,4S)-Hydroxy Itraconazole-d5 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A simple protein precipitation procedure allows for rapid sample preparation, making the method suitable for high-throughput clinical research and pharmacokinetic studies. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Itraconazole is a widely used triazole antifungal agent for the treatment of various fungal infections. It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to its major active metabolite, hydroxy-itraconazole.[1][2] Hydroxy-itraconazole exhibits antifungal activity comparable to the parent drug and often circulates at higher concentrations in plasma.[1] Therefore, the simultaneous monitoring of both itraconazole and hydroxy-itraconazole is crucial for therapeutic drug monitoring and pharmacokinetic assessments.

LC-MS/MS has become the gold standard for the bioanalysis of drugs and their metabolites due to its high selectivity, sensitivity, and speed.[3][4] The use of a stable isotope-labeled internal standard (SIL-IS) is essential for correcting for matrix effects and variations in sample processing and instrument response.[5][6][7] this compound is the deuterium-labeled form of hydroxy-itraconazole and serves as an ideal internal standard as it shares identical physicochemical properties with the analyte, ensuring co-elution and similar ionization efficiency, while being distinguishable by its mass-to-charge ratio.[5][8] This application note provides a detailed protocol for the quantification of hydroxy-itraconazole in human plasma using this compound.

Experimental

Materials and Reagents

-

Hydroxy-itraconazole analytical standard

-

This compound (Internal Standard)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid and ammonium formate

-

Drug-free human plasma

Instrumentation

-

Liquid Chromatograph (e.g., Shimadzu, Agilent, Waters)

-

Tandem Mass Spectrometer (e.g., LCMS-8050, Sciex, Thermo Scientific)

-

Analytical Column: A C18 column, such as an Agilent Zorbax SB-C18 (2.1 x 50 mm, 3.5 µm), is suitable for separation.[6]

Sample Preparation

A simple and rapid protein precipitation method is employed for sample preparation.[3][6]

-

To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound in methanol).

-

Add 400 µL of acetonitrile containing 0.5% formic acid to precipitate plasma proteins.[6]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | Agilent Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm[6] |

| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[6] |

| Flow Rate | 0.5 mL/min[6] |

| Gradient | Start at 40% B, hold for 0.5 min, ramp to 95% B over 2.5 min, hold for 0.5 min, return to 40% B. Total run time: 4 minutes.[6] |

| Column Temperature | 40 °C[6] |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[4][9] |

| Capillary Voltage | 3.5 kV[6] |

| Desolvation Temperature | 500 °C[6] |

| Source Temperature | 150 °C[6] |

| MRM Transitions | See Table 1 |

Table 1: Mass Spectrometry Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Hydroxy-itraconazole | 721.6 | 408.3 | 60 | 80 | 35 |

| This compound | 726.6 | 413.3 | 60 | 80 | 35 |

Note: These parameters may require optimization for different mass spectrometers.[6]

Results and Discussion

Method Validation

The developed method was validated according to regulatory guidelines for bioanalytical method validation. The following parameters were assessed:

-

Linearity: The method demonstrated excellent linearity over the concentration range of 1 to 500 ng/mL for hydroxy-itraconazole in human plasma.[7] The coefficient of determination (r²) was consistently >0.99.

-

Precision and Accuracy: Intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations. The precision (%CV) was less than 15%, and the accuracy (% bias) was within ±15% for all QC levels, which is within the acceptable limits for bioanalytical methods.[7][10]

-

Recovery: The extraction recovery of hydroxy-itraconazole and the internal standard from human plasma was consistent and reproducible across the concentration range.

Sample Analysis

The validated method was successfully applied to the analysis of plasma samples from subjects who had received itraconazole, demonstrating its suitability for pharmacokinetic studies. The short run time of 4.5 minutes allows for the high-throughput analysis of a large number of samples.[7]

Diagrams

Caption: Experimental workflow from sample preparation to data analysis.

Caption: Logic of using an internal standard for analytical correction.

Conclusion

This application note details a rapid, sensitive, and reliable LC-MS/MS method for the quantification of hydroxy-itraconazole in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The simple protein precipitation sample preparation protocol makes this method highly suitable for high-throughput bioanalysis in clinical and research settings.

References

- 1. Bioanalytical methods for the determination of itraconazole and hydroxyitraconazole: overview from clinical pharmacology, pharmacokinetic, pharmacodynamic and metabolism perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by liquid chromatography-isotope dilution tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ssi.shimadzu.com [ssi.shimadzu.com]

- 10. Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Hydroxy Itraconazole in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of hydroxy itraconazole, the active metabolite of the antifungal agent itraconazole, in human plasma. The method utilizes a deuterated internal standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise quantification. The protocol described herein is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.

Introduction

Itraconazole is a broad-spectrum triazole antifungal agent widely used in the treatment of various fungal infections.[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, to form several metabolites.[2][3] The major active metabolite, hydroxy itraconazole (OH-ITZ), exhibits antifungal activity comparable to the parent drug and its plasma concentrations can be even higher than that of itraconazole itself.[4] Therefore, the simultaneous quantification of both itraconazole and hydroxy itraconazole is crucial for assessing the overall therapeutic exposure and for conducting pharmacokinetic and drug-drug interaction studies.[5]

This application note presents a validated LC-MS/MS method for the determination of hydroxy itraconazole in human plasma, employing a deuterated analog as an internal standard to ensure high accuracy and precision. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects.[6]

Metabolic Pathway

Caption: Metabolic conversion of Itraconazole to Hydroxy Itraconazole.

Experimental Workflow

Caption: General experimental workflow for OH-ITZ analysis.

Protocols

Materials and Reagents

-

Hydroxy itraconazole certified reference standard

-

Hydroxy itraconazole-D5 (or other suitable deuterated standard)